ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
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Overview
Description
This compound is a derivative of pyrazole, a five-membered heterocycle that is considered a privileged scaffold in medicinal chemistry . Pyrazoles and their derivatives possess a wide range of pharmacological activities, making them an interesting class in drug discovery .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family, with a huge variety of synthesis methods and synthetic analogues reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, have diverse biological activities and affect a wide range of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (265701) and structure suggest that it may have suitable properties for bioavailability .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting a broad range of potential effects .
Action Environment
It’s worth noting that the compound’s stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances in its environment .
Safety and Hazards
Future Directions
Given the wide range of pharmacological activities of pyrazole derivatives, there is significant interest in further studying these compounds chemically and biologically . This includes the development of new synthesis methods, the exploration of their applications as biologically active moieties, and the investigation of their potential as therapeutic agents .
Properties
IUPAC Name |
ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c1-4-29-20(28)15-10-23-26(18(15)22)16-9-11(2)24-19-17(12(3)25-27(16)19)13-5-7-14(21)8-6-13/h5-10H,4,22H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEVXTQNXBXCRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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